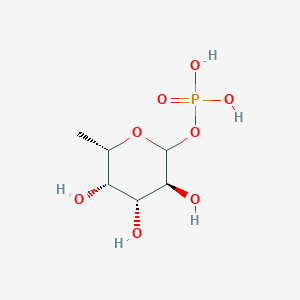

Fuculose 1-phosphate

説明

L-Fuculose 1-phosphate (6-deoxy-L-galactose 1-phosphate) is a key intermediate in the bacterial catabolism of L-fucose, a deoxyhexose found in host glycans. This compound is synthesized via the sequential action of L-fucose isomerase and fuculose kinase, which phosphorylates L-fuculose to form L-fuculose 1-phosphate . The subsequent cleavage of L-fuculose 1-phosphate by a class II zinc-dependent aldolase (FucA) yields dihydroxyacetone phosphate (DHAP) and lactaldehyde, which feed into central carbon metabolism (e.g., glycolysis) or secondary pathways . This pathway is critical for bacteria like Escherichia coli, Klebsiella pneumoniae, and Streptococcus pneumoniae to utilize fucose as a carbon source, particularly in mucosal environments . Structural studies reveal that FucA adopts a conserved fold among class II aldolases, featuring a five-stranded β-sheet core and a Zn²⁺-binding active site .

特性

CAS番号 |

16562-58-6 |

|---|---|

分子式 |

C6H13O8P |

分子量 |

244.14 g/mol |

IUPAC名 |

[(3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl] dihydrogen phosphate |

InChI |

InChI=1S/C6H13O8P/c1-2-3(7)4(8)5(9)6(13-2)14-15(10,11)12/h2-9H,1H3,(H2,10,11,12)/t2-,3+,4+,5-,6?/m0/s1 |

InChIキー |

PTVXQARCLQPGIR-DHVFOXMCSA-N |

SMILES |

CC1C(C(C(C(O1)OP(=O)(O)O)O)O)O |

異性体SMILES |

C[C@H]1[C@H]([C@H]([C@@H](C(O1)OP(=O)(O)O)O)O)O |

正規SMILES |

CC1C(C(C(C(O1)OP(=O)(O)O)O)O)O |

他のCAS番号 |

16562-58-6 |

物理的記述 |

Solid |

同義語 |

fuculose 1-phosphate |

製品の起源 |

United States |

準備方法

One-Pot Multi-Enzyme Systems

The aldolase-catalyzed condensation of dihydroxyacetone phosphate (DHAP) with glyceraldehyde derivatives represents a cornerstone of fuculose 1-phosphate synthesis. Fuculose-1-phosphate aldolase (FucA), particularly from Thermus thermophilus HB8, has demonstrated superior efficiency compared to its Escherichia coli counterpart. In a one-pot four-enzyme system, DHAP is generated in situ from DL-glycerol 3-phosphate (DL-GP) via glycerol phosphate oxidase (GPO), coupled with catalase to degrade hydrogen peroxide byproducts. Subsequent aldol addition of D- or L-glyceraldehyde by FucA yields psicose 1-phosphate or this compound, respectively, with final dephosphorylation via acid phosphatase (AP) or YqaB phosphatase.

This method achieved a 67% yield of psicose 1-phosphate when using purified DHAP, while DL-GP as the DHAP precursor reduced costs but required chromatographic separation of psicose/sorbose mixtures. For L-fuculose 1-phosphate synthesis, L-glyceraldehyde served as the acceptor, though incomplete dephosphorylation necessitated switching to YqaB phosphatase under neutral conditions. Stereoselectivity challenges emerged, as FucA T. thermophilus exhibited reduced specificity for L-glyceraldehyde, producing a 1.2:1 mixture of L-fructose 1-phosphate and L-tagatose 1-phosphate.

Table 1: Comparative Yields of this compound Precursors

| Substrate | Enzyme System | Product(s) | Yield (%) |

|---|---|---|---|

| DL-GP + D-glyceraldehyde | FucA T. thermophilus | D-psicose 1-phosphate | 58 |

| DL-GP + L-glyceraldehyde | FucA T. thermophilus | L-fructose 1-phosphate + L-tagatose 1-phosphate | 47 |

| L-GP + D-glyceraldehyde | FucA E. coli | D-psicose 1-phosphate | 12 |

Phosphorylation-Dephosphorylation Cascade Strategies

L-Fuculokinase-Catalyzed Phosphorylation

Direct phosphorylation of L-fuculose using L-fuculokinase (FucK) offers a streamlined route to this compound. The fucK gene from E. coli K12, expressed in E. coli BL21(DE3), produces soluble kinase capable of phosphorylating L-fuculose at the 1-position. ATP recycling via pyruvate kinase (PK) and phosphoenolpyruvate (PEP) ensures cost-effective cofactor regeneration, achieving near-quantitative conversion (99%) as monitored by <sup>31</sup>P-NMR. Post-reaction purification via ethanol precipitation and ion-exchange chromatography yields high-purity this compound, though scalability remains constrained by enzyme stability.

Silver Nitrate-Mediated Purification

A two-step phosphorylation-dephosphorylation strategy developed for L-rhamnulose and L-fuculose applies analogously to this compound. L-fucose is first isomerized to L-fuculose via fucose isomerase (FucI), followed by RhaB kinase-mediated phosphorylation using ATP. Silver nitrate precipitation selectively removes ATP/ADP byproducts, enabling 93% isolation of L-fuculose 1-phosphate before dephosphorylation with AphA phosphatase. This method’s robustness is evidenced by gram-scale production (84% yield) and >99% purity, though ATP costs necessitate future integration with ATP regeneration systems.

Table 2: Key Parameters for Kinase-Catalyzed Phosphorylation

| Parameter | Value |

|---|---|

| Enzyme Activity (FucK) | 45 U/mg |

| ATP Recycling Efficiency | 98% (PEP:PK = 2:1) |

| Reaction Time | 8 hours |

| Product Purity | >99% (HPLC) |

Microbial Fermentation and Recombinant Production

High-Density E. coli Cultivation

Scalable production of FucA aldolase, essential for DHAP-dependent synthesis, has been optimized using recombinant E. coli strains. The operator-repressor titration (ORT) system in E. coli DH1ΔlacZ avoids antibiotic dependence, achieving cell densities of 85 g/L (dry weight) and specific FucA yields of 1.2 g/L. Phosphate-limited fed-batch fermentation with glucose feeding maintains redox balance, while L-proline supplementation addresses auxotrophy. Downstream processing via centrifugation and ultrafiltration yields active FucA, though protein aggregation at high densities remains a challenge.

Thermostable Enzyme Engineering

FucA from T. thermophilus HB8, expressed in E. coli, exhibits enhanced thermostability (T<sub>opt</sub> = 70°C) compared to mesophilic variants. Crystal structure analysis (PDB: 3W9M) reveals a conserved TIM-barrel fold, with key residues (K133, H156) critical for Schiff base formation during aldol condensation. Site-directed mutagenesis at these positions could further improve catalytic efficiency for industrial applications.

Comparative Analysis of Methodologies

Cost-Benefit Considerations

The one-pot multi-enzyme system reduces reliance on expensive DHAP (∼$320/g) by utilizing DL-GP ($12/g), lowering raw material costs by 70%. However, enzyme purification and chromatographic separations increase operational complexity. In contrast, kinase-mediated phosphorylation, while efficient, incurs high ATP costs ($0.5/mmol), mitigated partially by PEP-PK recycling. Microbial fermentation balances these factors, with recombinant FucA production costing ∼$150/L, scalable to 1,000-L bioreactors.

Stereochemical and Purity Challenges

FucA’s variable stereoselectivity necessitates precise control over acceptor aldehydes. For instance, D-glyceraldehyde yields predominantly D-psicose 1-phosphate (8.4:1 ratio over D-sorbose), whereas L-glyceraldehyde produces near-equimolar L-fructose/L-tagatose mixtures. Advanced immobilization techniques or directed evolution of FucA could enhance enantioselectivity. Meanwhile, silver nitrate precipitation ensures >99% purity of phosphorylated intermediates but requires careful heavy metal removal .

化学反応の分析

Types of Reactions: Fuculose 1-phosphate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into alcohol derivatives.

Substitution: The phosphate group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often require nucleophiles like amines or thiols in the presence of catalysts.

Major Products:

Oxidation: Carboxylic acids.

Reduction: Alcohol derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学的研究の応用

Fuculose 1-phosphate has numerous applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex carbohydrates and glycoconjugates.

Biology: The compound is essential for studying the metabolism of L-fucose and its role in cellular processes.

Medicine: It is involved in the development of therapeutic agents targeting fucosylation pathways, which are implicated in various diseases, including cancer and inflammatory disorders.

作用機序

Fuculose 1-phosphate exerts its effects by participating in the biosynthesis of fucosylated glycoconjugates. The compound is phosphorylated by specific kinases, which then transfer the fucose moiety to acceptor molecules. This process is crucial for the formation of glycoproteins and glycolipids that play vital roles in cell signaling, adhesion, and immune response .

類似化合物との比較

Comparison with Structurally and Functionally Related Compounds

Fructose 1-Phosphate

Structure and Metabolic Role :

Fructose 1-phosphate (F1P) is a ketose phosphate involved in glycogen synthesis and glycolysis regulation in mammals. Unlike L-fuculose 1-phosphate, F1P is generated via fructokinase-mediated phosphorylation of fructose and is cleaved by aldolase B into DHAP and glyceraldehyde .

Functional Contrast :

- Glycogen Synthase Activation : F1P activates glycogen synthase b by increasing its affinity for UDP-glucose, promoting hepatic glycogen storage under high-fructose conditions .

- Cancer Metabolism : In NAMPT-inhibited cancer cells, F1P accumulates alongside sedoheptulose 1-phosphate due to altered glycolytic flux, suggesting a stress-adaptive role .

- Enzymatic Specificity : Mammalian aldolases (class I) process F1P, whereas bacterial FucA (class II) shows minimal activity toward F1P .

| Compound | Structure | Pathway | Key Enzymes | Biological Role | Organisms |

|---|---|---|---|---|---|

| L-Fuculose 1-phosphate | 6-deoxy-L-galactose 1-P | L-Fucose degradation | Fuculose kinase, FucA | Carbon utilization, DHAP production | E. coli, K. pneumoniae |

| Fructose 1-phosphate | Fructose 1-P | Glycogen synthesis | Fructokinase, Aldolase B | Glycogen regulation, cancer metabolism | Mammals, cancer cells |

Sedoheptulose 1-Phosphate

Biosynthetic Context :

Sedoheptulose 1-phosphate (S1P) is a seven-carbon sugar phosphate formed via aldolase-mediated condensation of DHAP and erythrose in cancer cells under NAD biosynthesis inhibition (e.g., FK866 treatment) .

Functional Overlap and Divergence :

- Metabolic Crosstalk : Like L-fuculose 1-phosphate, S1P originates from aldolase activity but accumulates under metabolic stress rather than nutrient utilization .

Rhamnulose 1-Phosphate

Structural and Catalytic Parallels: Rhamnulose 1-phosphate, a metabolite in L-rhamnose catabolism, shares structural homology with L-fuculose 1-phosphate. Both are processed by class II aldolases, but rhamnulose 1-phosphate aldolase (RhaD) produces DHAP and L-lactaldehyde, mirroring FucA activity .

Key Differences :

- Substrate Specificity : RhaD exhibits a distinct active site topology, favoring rhamnulose 1-phosphate over fuculose 1-phosphate despite shared catalytic mechanisms .

- Genetic Clustering : Rhamnulose pathways are genetically distinct from fucose utilization operons, reflecting niche-specific adaptations .

Tagatose 6-Phosphate and Galactose 1-Phosphate

Pathway Context :

- Tagatose 6-phosphate : A product of galactose 6-phosphate isomerization in the tagatose pathway, leading to DHAP and glyceraldehyde 3-phosphate. Unlike L-fuculose 1-phosphate, this pathway is prominent in Staphylococcus and Lactococcus species .

- Galactose 1-phosphate : Central to the Leloir pathway, it is converted to glucose 1-phosphate via UDP-galactose, contrasting with the aldolytic cleavage of this compound .

Structural and Mechanistic Insights

This promiscuity contrasts with strict substrate specificity observed in hexose-diphosphate aldolases (e.g., aldolase A) .

Metal Dependency : FucA and RhaD require Zn²⁺ for catalysis, whereas class I aldolases (e.g., mammalian aldolase B) utilize Schiff base formation with lysine residues .

Q & A

Q. What experimental approaches are recommended to track Fuculose 1-phosphate metabolic flux in bacterial systems?

Methodological Answer:

- Use isotopic labeling (e.g., -fucose) combined with mass spectrometry to trace this compound formation and downstream metabolites .

- Employ gene knockout models (e.g., fucA mutants in E. coli) to confirm pathway dependencies and validate enzymatic activity via HPLC quantification of intermediates .

- Table: Key enzymes in this compound metabolism

| Enzyme | Organism | Function | Reference |

|---|---|---|---|

| FucA | E. coli | Catalyzes aldol cleavage of this compound to DHAP and lactaldehyde | |

| FucA1 | S. meliloti | Putative role in D-ribulose 1-phosphate cleavage (activity unconfirmed in vivo) |

Q. How can researchers ensure reproducibility in assays measuring this compound aldolase activity?

Methodological Answer:

- Standardize reaction conditions: pH 7.5–8.0, 25–37°C, and saturating substrate concentrations (e.g., 2 mM this compound) to minimize variability .

- Validate enzyme purity via SDS-PAGE and kinetic parameters (, ) against reference datasets from structural studies (e.g., PDB entries for FucA mutants) .

Advanced Research Questions

Q. How do structural mutations in this compound aldolase (e.g., active-site residues) impact substrate specificity and catalytic efficiency?

Methodological Answer:

- Perform site-directed mutagenesis (e.g., S212T/Y/V in E. coli FucA) and compare kinetic parameters (, ) using stopped-flow spectroscopy .

- Resolve mutant enzyme structures via X-ray crystallography (2.0–2.5 Å resolution) to identify conformational changes affecting substrate binding .

- Example finding: Mutations at residue S212 reduce affinity for this compound by disrupting hydrogen-bonding networks critical for transition-state stabilization .

Q. What strategies resolve contradictions in this compound pathway functionality across bacterial species?

Methodological Answer:

- Conduct comparative genomics to identify orthologs of fucA and regulatory elements (e.g., fucR promoters) in understudied species .

- Use metabolomic profiling under varying carbon sources (e.g., L-arabitol vs. fucose) to test pathway activation hypotheses .

- Address discrepancies (e.g., S. meliloti FucA1 inactivity) by testing in vitro activity with purified enzymes and alternative substrates (e.g., D-ribulose 1-phosphate) .

Q. How can computational modeling improve understanding of this compound’s role in metabolic networks?

Methodological Answer:

- Build constraint-based models (e.g., COBRApy) integrating this compound flux data to predict growth phenotypes in fucA knockout strains .

- Apply molecular dynamics simulations to study substrate-enzyme binding dynamics, leveraging crystal structures (e.g., PDB: 1FUC) to identify rate-limiting steps .

Data Contradiction Analysis

Q. Why do some studies report this compound aldolase activity in S. meliloti mutants, while others observe no growth on adonitol?

Methodological Answer:

- Potential causes:

- Substrate channeling : Glycolaldehyde (a cleavage product) may not enter central metabolism in S. meliloti due to missing transporters .

- Enzyme promiscuity : FucA1 may act on D-ribulose 1-phosphate in vitro but lack regulatory cofactors in vivo .

- Resolution: Use -tracing in S. meliloti to confirm carbon flux from adonitol to TCA cycle intermediates .

Methodological Best Practices

Q. What validation steps are critical when extrapolating in vitro this compound kinetics to in vivo systems?

Methodological Answer:

- Compare in vitro values with intracellular substrate concentrations (measured via LC-MS) to assess physiological relevance .

- Use genetic complementation assays (e.g., expressing fucA in knockout strains) to confirm activity rescues growth defects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。